(2-((difluoromethyl)thio)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Description
(2-((difluoromethyl)thio)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20F2N6OS and its molecular weight is 430.48. The purity is usually 95%.
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Biological Activity
The compound (2-((difluoromethyl)thio)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , hereafter referred to as Compound A , exhibits significant biological activity due to its unique structural components, including a difluoromethylthio group and a tetrazole moiety. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Structural Overview
Compound A can be dissected into two primary functional groups:
- Difluoromethylthio group : This moiety is known for enhancing lipophilicity and metabolic stability.
- Tetrazole ring : Often associated with various biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of Compound A involves multiple steps, typically starting from commercially available precursors. Notably, difluoromethylation reactions are employed to introduce the difluoromethylthio group. Recent methodologies have included photocatalytic approaches that utilize visible light to facilitate these transformations efficiently .
Antimicrobial Properties
Research indicates that tetrazole derivatives possess notable antimicrobial activity. For instance, compounds similar to Compound A have been reported to exhibit significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values of related tetrazole compounds suggest that they can outperform conventional antibiotics like ampicillin in certain scenarios .
Anticancer Activity
Compound A's potential as an anticancer agent is supported by studies on similar tetrazole-containing compounds that demonstrate cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways. For example, tetrazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival .
Case Studies
Several case studies highlight the effectiveness of tetrazole derivatives in clinical settings:
- Case Study 1 : A series of tetrazole compounds were synthesized and tested for their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited zones of inhibition comparable to or greater than standard antibiotics .
- Case Study 2 : In vitro studies on cancer cell lines revealed that specific modifications to the tetrazole structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Table 1: Summary of Biological Activities of Compound A and Related Tetrazoles
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6OS/c21-20(22)30-17-9-5-4-8-16(17)19(29)27-12-10-26(11-13-27)14-18-23-24-25-28(18)15-6-2-1-3-7-15/h1-9,20H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKIJFCMMBYARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CC=C4SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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